molecular formula C12H13N B15248754 1-(2-Ethynylphenyl)cyclobutanamine

1-(2-Ethynylphenyl)cyclobutanamine

Cat. No.: B15248754
M. Wt: 171.24 g/mol
InChI Key: SPNKVQFFHPIQKG-UHFFFAOYSA-N
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Description

1-(2-Ethynylphenyl)cyclobutanamine is an organic compound characterized by a cyclobutane ring attached to an amine group and a phenyl ring substituted with an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethynylphenyl)cyclobutanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of more robust catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethynylphenyl)cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Ethynylphenyl)cyclobutanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethynylphenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)cyclobutanamine
  • 1-(2-Chlorophenyl)cyclobutanamine
  • 1-(2-Bromophenyl)cyclobutanamine

Comparison: 1-(2-Ethynylphenyl)cyclobutanamine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-(2-ethynylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C12H13N/c1-2-10-6-3-4-7-11(10)12(13)8-5-9-12/h1,3-4,6-7H,5,8-9,13H2

InChI Key

SPNKVQFFHPIQKG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C2(CCC2)N

Origin of Product

United States

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